molecular formula C12H12N2O4 B7772386 Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate

Cat. No.: B7772386
M. Wt: 248.23 g/mol
InChI Key: GPFGEFWPEZKONK-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a methyl propanoate ester substituent. Its IUPAC name, methyl 3-(2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)propanoate, highlights the dioxo groups at positions 2 and 4 of the quinazoline ring and the ester linkage at position 1 . This structure combines the rigidity of the quinazolinone scaffold with the flexibility of the propanoate side chain, making it a molecule of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(2,4-dioxoquinazolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-9-5-3-2-4-8(9)11(16)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGEFWPEZKONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate typically involves a multi-step process. One common method includes the condensation of anthranilic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is obtained through purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Notable studies have demonstrated its effectiveness against specific cancer cell lines, suggesting its utility in developing novel anticancer agents .

Antimicrobial Properties:
The compound has also shown activity against various microbial strains. Its structural components may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal pathogens. This property is particularly valuable in the context of rising antibiotic resistance .

Drug Discovery

Lead Compound in Screening Libraries:
this compound is included in several screening libraries aimed at identifying new therapeutic agents. Its presence in libraries focused on musculoskeletal disorders and cancer therapeutics highlights its potential as a lead compound for further development .

Structure-Activity Relationship (SAR) Studies:
The compound serves as a basis for SAR studies aimed at optimizing the effectiveness of tetrahydroquinazoline derivatives. By modifying various functional groups on the methyl propanoate backbone, researchers can assess changes in biological activity and selectivity towards specific targets .

Chemical Biology

Enzyme Inhibition Studies:
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation. Understanding its mechanism of action through enzyme inhibition could lead to the development of targeted therapies with fewer side effects compared to conventional treatments .

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various tetrahydroquinazoline derivatives. This compound was identified as a potent inhibitor of cell proliferation in breast cancer cell lines. The study concluded that modifications to the methyl group significantly influenced the compound's activity .

Case Study 2: Antimicrobial Efficacy
In another investigation featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of several quinazoline derivatives. This compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrahydroquinazolinone Derivatives

Compounds with tetrahydroquinazolinone cores are widely studied for their photophysical and biological properties. For example:

  • 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones (): These derivatives feature dual tetrahydroquinazolinone units linked via a propyl chain and substituted with alkyl/aryl groups. The aryl substituents enhance π-conjugation, leading to tunable fluorescence properties, whereas the methyl propanoate group in the target compound may influence solubility and metabolic stability .
Table 1: Key Differences in Tetrahydroquinazolinone Derivatives
Feature Target Compound (Methyl propanoate) Derivatives
Core Structure Single tetrahydroquinazolinone Dual tetrahydroquinazolinone
Substituents Methyl propanoate ester Alkyl/aryl groups
Photophysical Properties Not reported Fluorescence (λ~em~ 450–550 nm)
Synthesis Complexity Moderate High (multi-step coupling)

Phthalazinone-Based Esters

Phthalazinone derivatives, such as methyl 3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)propanoate (), share structural similarities with the target compound but differ in their heterocyclic core. Phthalazinones have a six-membered ring with two nitrogen atoms at adjacent positions, compared to the quinazolinone’s 1,3-diazine arrangement.

Table 2: Comparison with Phthalazinone Derivatives
Feature Target Compound (Quinazolinone) Phthalazinone Analog ()
Heterocyclic Core Quinazolinone (1,3-diazine) Phthalazinone (1,2-diazine)
Dioxo Positions 2,4 1,4
Ester Position Position 1 Position 2
Potential Applications Not reported Enzyme inhibition, catalysis

Triazine-Linked Esters

Compounds like 1,1-dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () utilize a triazine core instead of quinazolinone. Triazines are electron-deficient systems, enabling nucleophilic substitution reactions. The target compound’s ester group is directly attached to the heterocycle, whereas triazine derivatives often feature ether or amine linkages .

Research Implications and Gaps

  • The target compound’s methyl propanoate group may enhance bioavailability compared to bulkier aryl/alkyl substituents in analogs.
  • No photophysical or biological data are reported for the target compound, unlike its analogs in and .

Biological Activity

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 934050-55-2
  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity :
    • Compounds derived from the tetrahydroquinazoline structure have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, certain derivatives demonstrated antibacterial activity comparable to ampicillin .
    • Minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 100–400 µg/mL against clinical isolates .
  • Antifungal Activity :
    • The antifungal potential of similar compounds has also been evaluated. Some derivatives exhibited moderate antifungal activity against common fungal pathogens .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

  • Cell Line Studies :
    • In vitro studies using human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) have revealed that some derivatives induce apoptosis through both extrinsic and intrinsic pathways .
    • IC50 values for these compounds indicate significant antiproliferative activity, suggesting their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Some studies suggest that related compounds may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation .
  • Reactive Oxygen Species (ROS) : The modulation of ROS levels has been implicated in the cytotoxic effects observed in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

StudyObjectiveFindings
Study AEvaluate antibacterial activityShowed comparable efficacy to ampicillin against E. coli and S. aureus with MIC values between 100–400 µg/mL .
Study BAssess cytotoxicity in cancer cellsInduced apoptosis in HeLa cells with significant reduction in cell viability (IC50 < 20 µM) .
Study CInvestigate antifungal propertiesDemonstrated moderate antifungal activity against common pathogens .

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